molecular formula C9H9BrO2 B044954 4-(1-Bromoethyl)benzoic acid CAS No. 113023-73-7

4-(1-Bromoethyl)benzoic acid

Cat. No. B044954
M. Wt: 229.07 g/mol
InChI Key: VICCYULHZWEWMB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)benzoic acid is a chemical compound with the linear formula C9H9BrO2 . It is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and is also used as an intermediate for active pharmaceutical ingredients as well as in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 4-(1-Bromoethyl)benzoic acid is represented by the linear formula C9H9BrO2 . The molecular weight of the compound is 229.075 .

Scientific Research Applications

    Pharmaceutical Synthesis

    • Summary of Application : “4-(1-Bromoethyl)benzoic acid” is used as an intermediate in the synthesis of active pharmaceutical ingredients .

    Chemical Synthesis

    • Summary of Application : “4-(1-Bromoethyl)benzoic acid” acts as a reagent to prepare "4-(1-bromo-ethyl)-benzoic acid ethyl ester" .

Safety And Hazards

4-(1-Bromoethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1-bromoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCYULHZWEWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408757
Record name 4-(1-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)benzoic acid

CAS RN

113023-73-7
Record name 4-(1-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Bromoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
H Malz, H Komber, D Voigt, I Hopfe… - … Chemistry and Physics, 1999 - Wiley Online Library
The preparation of monochelic polystyrene by atom transfer radical polymerization (ATRP) was investigated. The polymer analogous pathway by substitution of the bromide by an …
Number of citations: 73 onlinelibrary.wiley.com
M Inoki, F Akutsu, Y Kitayama… - Macromolecular …, 1996 - Wiley Online Library
Thermal reactions of alkali salts of 4‐(1‐bromoethyl)benzoic acid in bulk were investigated. These reactions were found to produce unexpectedly the graft copolymer, poly(4‐…
Number of citations: 3 onlinelibrary.wiley.com
L Jasmani, S Eyley, R Wallbridge, W Thielemans - Nanoscale, 2013 - pubs.rsc.org
Pyridinium-grafted-cellulose nanocrystals were prepared by a simple one-pot reaction using 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine and cellulose nanocrystals (CNCs). …
Number of citations: 70 pubs.rsc.org
X Zhang, K Matyjaszewski - Macromolecules, 1999 - ACS Publications
Well-defined polystyrene (PSt) with terminal carboxylic acid groups can be prepared via atom transfer radical polymerization (ATRP). One method involves the use of protected α-…
Number of citations: 126 pubs.acs.org
H Malz, J Pionteck, P Pötschke… - Macromolecular …, 2001 - Wiley Online Library
Macromonomers of polystyrene containing one functional 1,3‐oxazoline end group were obtained by atom‐transfer radical polymerization (ATRP) using oxazoline‐containing initiators. …
Number of citations: 25 onlinelibrary.wiley.com
L Jasmani, S Eyley, C Schütz, H Van Gorp, S De Feyter… - Cellulose, 2016 - Springer
After successful cationization of cellulose nanocrystals (CNCs) to produce pyridinium-grafted-CNCs, a variety of different cationic CNCs were prepared using a similar procedure, thus …
Number of citations: 28 link.springer.com
D Vandamme, S Eyley, G Van den Mooter… - … , Date: 2016/06/26 …, 2016 - lirias.kuleuven.be
We aimed at designing novel cellulose nanocrystals (CNCs) that could serve as microalgae flocculants. In a first study, we synthesized and characterized cationic CNCs with pyridinium …
Number of citations: 0 lirias.kuleuven.be
C Bouilhac, E Cloutet, D Taton, A Deffieux… - …, 2008 - ACS Publications
The self-assembly in toluene of linear polystyrene functionalized in α-position by benzoic acid moieties into active micelle-like structures was exploited to trap trimethylaluminium and …
Number of citations: 15 pubs.acs.org
IS Maeng, JW Park - Langmuir, 2003 - ACS Publications
The electron-beam system has been used for many years to make the masks needed for optical lithography because of the high resolution offered by electron-beam tools. Because the …
Number of citations: 44 pubs.acs.org
AC Greene, RB Grubbs - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
The ester‐functional alkoxyamine 2,2‐dimethyl‐3‐(1‐(4‐(methoxycarbonyl)phenyl)ethoxy)‐4‐(4‐(methoxycarbonyl)phenyl)‐3‐azapentane (2) was efficiently synthesized for use as a …
Number of citations: 21 onlinelibrary.wiley.com

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